

## Section 1: Core Chemical Identity and Physicochemical Properties

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### Compound of Interest

Compound Name: 4'-Chloro-6-methylflavone

Cat. No.: B186953

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**4'-Chloro-6-methylflavone** is a member of the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone. The defining features of this molecule are a chlorine atom substituted at the 4' position of the B-ring and a methyl group at the 6 position of the A-ring. These substitutions critically influence the molecule's steric and electronic properties, which in turn dictate its biological activity.

Table 1: Physicochemical Properties of **4'-Chloro-6-methylflavone**

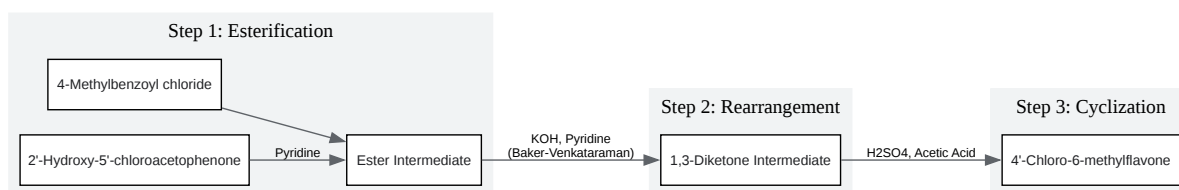
Property	Value	Source(s)
CAS Number	41255-31-6	[1][2][3][4]
Molecular Formula	C16H11ClO2	[1][4]
Molecular Weight	270.71 g/mol	[1][2][3][4]
IUPAC Name	6-chloro-2-(4-methylphenyl)chromen-4-one	[3]
Melting Point	183-184 °C	[2]
Boiling Point	420.8±45.0 °C (Predicted)	[2]
Appearance	Crystalline powder	Inferred from typical flavones
Solubility	Soluble in organic solvents like DMSO	Inferred from typical flavones

## Section 2: Synthesis and Characterization

The synthesis of **4'-Chloro-6-methylflavone** can be achieved through several established synthetic routes for flavones. The most common and reliable methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, both of which are foundational in flavonoid chemistry.[5][6][7]

### Recommended Synthetic Pathway: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust method for synthesizing 1,3-diketones, which are key intermediates in flavone synthesis.[5][8][9] The reaction proceeds via an intramolecular acyl transfer following the formation of an enolate.[5][10][11] This method is often preferred due to its high yields and regioselectivity.[8]



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Caption: Synthetic workflow for **4'-Chloro-6-methylflavone**.

### Step-by-Step Experimental Protocol

- **Esterification:** A solution of 2'-hydroxy-5'-chloroacetophenone is treated with 4-methylbenzoyl chloride in the presence of pyridine to form the corresponding ester.[12][13]
- **Baker-Venkataraman Rearrangement:** The resulting ester undergoes rearrangement in the presence of a base, such as potassium hydroxide in pyridine, to yield a 1,3-diketone.[8][13]

- Cyclization: The 1,3-diketone is then subjected to acid-catalyzed cyclization, typically using sulfuric acid in glacial acetic acid, to afford the final **4'-Chloro-6-methylflavone** product.[\[12\]](#)  
[\[13\]](#)
- Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure compound.

## Analytical Characterization

The structural integrity and purity of the synthesized **4'-Chloro-6-methylflavone** must be confirmed using a suite of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[\[14\]](#)[\[15\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[\[14\]](#)[\[16\]](#)  
[\[17\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the unambiguous structural elucidation of the flavone.[\[16\]](#)[\[18\]](#)[\[19\]](#)

## Section 3: Biological Activities and Therapeutic Potential

Flavonoids as a class exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) The specific substitutions on **4'-Chloro-6-methylflavone** are expected to modulate these activities. Halogenated flavonoids, for instance, have shown enhanced antimicrobial and anticancer effects.[\[24\]](#)[\[25\]](#)

### Potential as an Enzyme Inhibitor

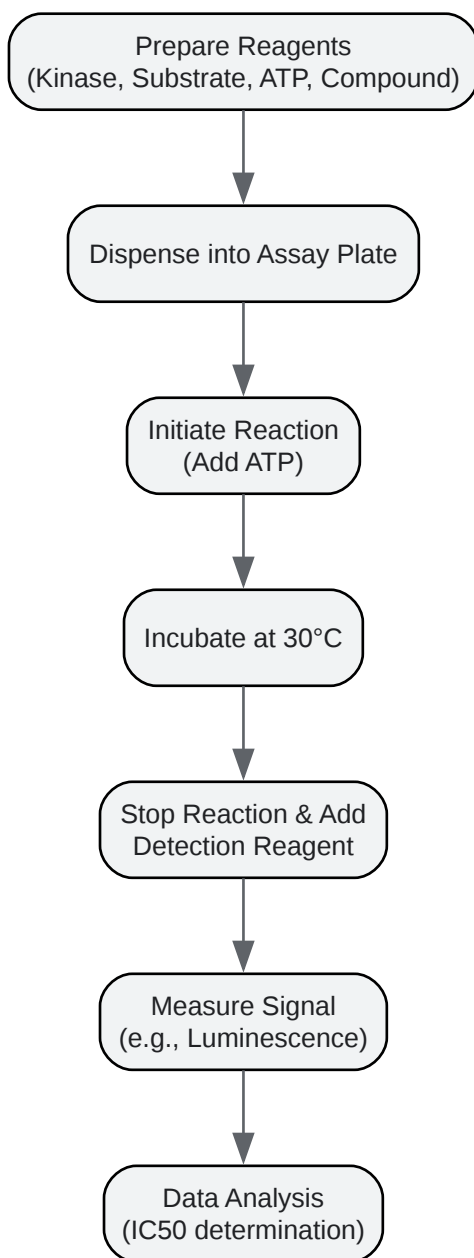
Flavonoids are known to inhibit various enzymes, including protein kinases and cytochrome P450 enzymes.[\[26\]](#)[\[27\]](#) The planar structure of the flavone core allows it to interact with the active sites of these enzymes. O-methylated and substituted flavonoids have demonstrated selective inhibition of enzymes like monoamine oxidase.[\[28\]](#)

Potential Mechanisms of Action:

- Kinase Inhibition: Many flavonoids interfere with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[25]
- Epigenetic Modification: Some flavonoids can influence the activity of epigenetic-modifying enzymes like DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), suggesting a role in cancer chemoprevention.[29][30]

## In Vitro Kinase Inhibition Assay Protocol

This protocol provides a framework for evaluating the inhibitory potential of **4'-Chloro-6-methylflavone** against a target kinase.



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Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and serial dilutions of **4'-Chloro-6-methylflavone** in an appropriate assay buffer.[31][32][33]

- Assay Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound.[31][34]
- Reaction Initiation: Start the kinase reaction by adding a solution of ATP and magnesium chloride.[32][33]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[31]
- Detection: Terminate the reaction and add a detection reagent that quantifies either the amount of ADP produced or the remaining ATP. Commercially available kits like ADP-Glo™ are commonly used.[31][35]
- Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[34]

## Section 4: Conclusion and Future Directions

**4'-Chloro-6-methylflavone** is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its potential as an enzyme inhibitor warrants comprehensive screening against various kinase panels and other relevant biological targets. Future research should focus on elucidating its specific mechanism of action, evaluating its efficacy in cell-based and in vivo models, and exploring structure-activity relationships through the synthesis of related analogs.

## Section 5: References

- Baker–Venkataraman rearrangement - Wikipedia. (n.d.).
- Allan–Robinson reaction - Wikipedia. (n.d.).
- Mechanism and Application of Baker–Venkataraman O → C Acyl Migration Reactions. (2014).
- Allan-Robinson. (n.d.).
- A Short Review on Synthetic Methodologies of Flavonoids - Asian Journal of Pharmacy and Technology. (n.d.).

- Baker-Venkataraman Rearrangement - Organic Chemistry Reaction. (2025).
- Synthesis of Flavones Volume 1 - Issue 6. (2017).
- Baker-Venkataraman Rearrangement - Alfa Chemistry. (n.d.).
- Flavones and Related Compounds: Synthesis and Biological Activity - MDPI. (n.d.).
- Baker-Venkataraman Rearrangement - Organic Chemistry Portal. (n.d.).
- Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.).
- Flavones and Related Compounds: Synthesis and Biological Activity - PMC. (n.d.).
- Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - MDPI. (2021).
- 5-Substituted Flavones—Another Class of Potent Triplex DNA-Specific Ligands as Antigene Enhancers - MDPI. (2024).
- Selective Interactions of O-Methylated Flavonoid Natural Products with Human Monoamine Oxidase-A and -B - ResearchGate. (2025).
- Design, Synthesis and Biological Evolution of Substituted 3-Chloroflavones - Banaras Hindu University. (n.d.).
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (2022).
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020).
- Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn<sup>2+</sup> complex - NIH. (2021).
- In vitro kinase assay - Protocols.io. (2023).
- CAS NO. 41255-31-6 | 6-CHLORO-4'-METHYLFLAVONE | Catalog AAB-AA00C7ZW. (n.d.).

- 6-CHLORO-4'-METHYLFLAVONE CAS#: 41255-31-6 - ChemicalBook. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
- Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases | PLOS One - Research journals. (n.d.).
- Flavonoids as CYP3A4 Inhibitors In Vitro - PMC - PubMed Central. (n.d.).
- Biotransformations of 6-methylflavone in the culture of *I. fumosorosea*... - ResearchGate. (n.d.).
- (PDF) In vitro kinase assay v1 - ResearchGate. (2023).
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024).
- Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace | ACS Omega - ACS Publications. (2026).
- Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry - Bentham Science Publisher. (n.d.).
- Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI. (n.d.).
- Flavonoids Influence Epigenetic-Modifying Enzyme Activity: Structure-Function Relationships and the Therapeutic Potential for Cancer | Bentham Science Publishers. (2010).
- Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - ResearchGate. (2025).
- CAS 41255-31-6 6-CHLORO-4'-METHYLFLAVONE - BOC Sciences. (n.d.).
- 6-Chloro-4'-methylflavone | CymitQuimica. (n.d.).



- Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - NIH. (2007).
- SYNTHESIS OF 6-CHLOROFLAVONE FROM 4-CHLOROPHENOL AND THEIR BIOCIDAL ACTIVITY | TSI Journals. (2016).
- Chemistry and Biological Activities of Flavonoids: An Overview - ResearchGate. (n.d.).
- Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products - PMC - PubMed Central. (2025).
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC - NIH. (n.d.).
- A brief review on biological and chemical activities of flavonoids in plants - E3S Web of Conferences. (n.d.).
- Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC - NIH. (2025).
- ST058433 **4'-Chloro-6-methylflavone** - Flavonoid Derivatives - ActiMol Collection - Compounds for Screening - TimTec eChemStore. (n.d.).

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## Sources

- 1. arctomsci.com [arctomsci.com]
- 2. 6-CHLORO-4'-METHYLFLAVONE CAS#: 41255-31-6 [amp.chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. 6-Chloro-4'-methylflavone | CymitQuimica [cymitquimica.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 6. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 7. ajptonline.com [ajptonline.com]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 12. biomedres.us [biomedres.us]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Bentham Science [eurekaselect.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. orientjchem.org [orientjchem.org]
- 21. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. mdpi.com [mdpi.com]
- 25. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Flavonoids as CYP3A4 Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Dietary Flavones as Dual Inhibitors of DNA Methyltransferases and Histone Methyltransferases | PLOS One [journals.plos.org]
- 30. benthamdirect.com [benthamdirect.com]

- 31. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 32. In vitro kinase assay [protocols.io]
- 33. researchgate.net [researchgate.net]
- 34. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn<sup>2+</sup> complex - PMC [pmc.ncbi.nlm.nih.gov]
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